Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanopyridine moiety attached to an ethyl ester group through an oxyacetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate typically involves the reaction of 3-cyanopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-cyanopyridine+ethyl bromoacetateK2CO3,DMF,heatEthyl 2-[(3-cyanopyridin-2-yl)oxy]acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Various substituted esters or ethers.
Hydrolysis: 2-[(3-cyanopyridin-2-yl)oxy]acetic acid.
Reduction: Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyanopyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity .
Comparison with Similar Compounds
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate can be compared with other cyanopyridine derivatives such as:
Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate: Similar structure but with an amine group instead of a nitrile.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
2-[(3-cyanopyridin-2-yl)oxy]acetic acid: The carboxylic acid derivative of the compound.
The uniqueness of this compound lies in its specific ester linkage and the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(3-cyanopyridin-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-9(13)7-15-10-8(6-11)4-3-5-12-10/h3-5H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMNCLGAIALLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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